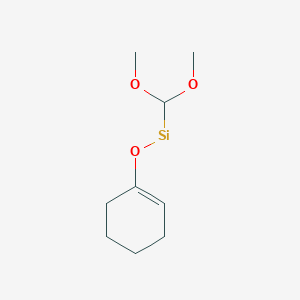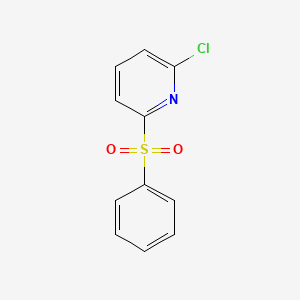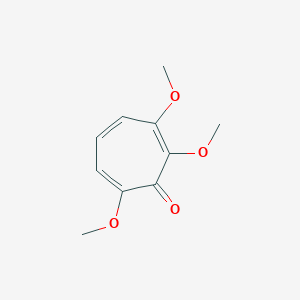![molecular formula C15H32OSn2 B14341966 [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) CAS No. 103670-89-9](/img/structure/B14341966.png)
[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane): is an organotin compound with a unique structure that includes a methoxycyclohexyl group and two trimethylstannane groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) typically involves the reaction of 1-methoxycyclohexane with trimethyltin chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycyclohexyl group.
Reduction: Reduction reactions can target the ethene moiety.
Substitution: The trimethylstannane groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can react with the trimethylstannane groups.
Major Products:
Oxidation: Products may include cyclohexanone derivatives.
Reduction: Products may include ethane derivatives.
Substitution: Products depend on the nucleophile used, resulting in various organotin compounds.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a catalyst in organic reactions due to the reactivity of the tin groups.
Synthesis: It serves as a building block in the synthesis of more complex organotin compounds.
Biology and Medicine:
Antimicrobial Agents: Organotin compounds, including this one, have shown potential as antimicrobial agents.
Industry:
作用機序
The mechanism of action of [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) involves the interaction of the trimethylstannane groups with various molecular targets. These interactions can lead to the formation of new bonds or the cleavage of existing ones, depending on the reaction conditions. The methoxycyclohexyl group can also participate in reactions, adding to the compound’s versatility .
類似化合物との比較
- Cyclohexane, 1,1’-(1,2-ethanediyl)bis-
- 1-Ethenyl-1-methyl-2,4-bis-(1-methylethenyl)cyclohexane
- 1-Ethoxy-2-(2-methoxyethoxy)ethane
Uniqueness: What sets [2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane) apart is its combination of a methoxycyclohexyl group with two reactive trimethylstannane groups. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
103670-89-9 |
|---|---|
分子式 |
C15H32OSn2 |
分子量 |
465.8 g/mol |
IUPAC名 |
[2-(1-methoxycyclohexyl)-1-trimethylstannylethenyl]-trimethylstannane |
InChI |
InChI=1S/C9H14O.6CH3.2Sn/c1-3-9(10-2)7-5-4-6-8-9;;;;;;;;/h3H,4-8H2,2H3;6*1H3;; |
InChIキー |
VAMNZCWXLJIXAK-UHFFFAOYSA-N |
正規SMILES |
COC1(CCCCC1)C=C([Sn](C)(C)C)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)
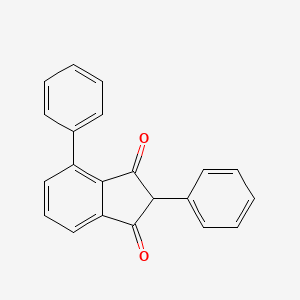
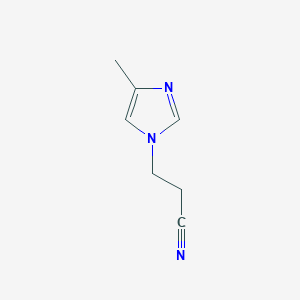
![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
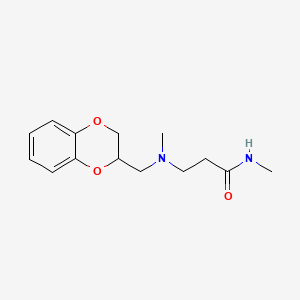
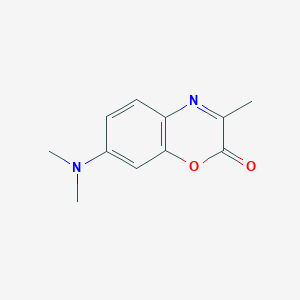
![1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14341922.png)
![1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]-](/img/structure/B14341929.png)
